Pentyl [(prop-2-en-1-yl)oxy]acetate
Description
Chemical Structure and Formula
Pentyl [(prop-2-en-1-yl)oxy]acetate is an ester derivative of acetic acid with a pentyl alkyl chain and an allyloxy (prop-2-en-1-yloxy) substituent. Its molecular formula is C₁₀H₁₆O₃ (calculated), comprising:
- Pentyl group (C₅H₁₁): Provides hydrophobic character.
- Acetate core (CH₃COO): Establishes polar ester functionality.
- Allyloxy substituent (O-CH₂CH=CH₂): Introduces a reactive double bond and ether linkage.
Potential applications include:
- Polymer chemistry: The allyl group may enable crosslinking in resins or coatings.
- Specialty solvents: Combines moderate volatility (pentyl chain) with enhanced polarity (allyloxy group).
- Fragrance industry: Structural similarities to allyl phenoxyacetate () imply possible use in flavor/fragrance formulations.
Properties
CAS No. |
194986-84-0 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
pentyl 2-prop-2-enoxyacetate |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-8-13-10(11)9-12-7-4-2/h4H,2-3,5-9H2,1H3 |
InChI Key |
TYXGRVZOFQCCMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)COCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl [(prop-2-en-1-yl)oxy]acetate can be synthesized through the esterification reaction between pentanol and prop-2-en-1-yl acetate. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Pentyl [(prop-2-en-1-yl)oxy]acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to pentanol and prop-2-en-1-yl acetate.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene group, leading to the formation of epoxides or diols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Pentanol and prop-2-en-1-yl acetate.
Oxidation: Epoxides or diols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pentyl [(prop-2-en-1-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and paints.
Mechanism of Action
The mechanism of action of pentyl [(prop-2-en-1-yl)oxy]acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The ester group can be hydrolyzed by esterases, releasing the alcohol and acid components, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physical and Chemical Properties
Reactivity and Stability
- Pentyl Acetate : Stable under standard conditions; hydrolyzes slowly in acidic/basic environments.
- Allyl Derivatives : The allyl group in the target compound may undergo polymerization or oxidation, requiring stabilizers for long-term storage .
Research Findings and Data Gaps
- Vapor-Phase Behavior : Pentyl acetate exhibits 3.6-fold variance in vapor-phase concentration estimates compared to hexyl acetate (). The target compound’s volatility is expected to be lower due to increased molecular weight.
- Synthetic Challenges: No direct data on the target compound’s synthesis; methods for allyl esters (e.g., allyl phenoxyacetate) suggest using coupling agents or acid catalysts.
- Toxicological Data: Safety profiles of allyl-containing esters (e.g., allyl phenoxyacetate) indicate moderate toxicity, necessitating further study for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
